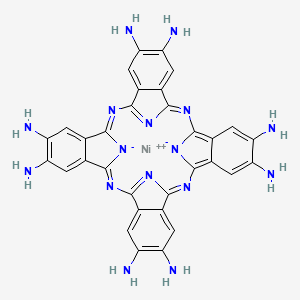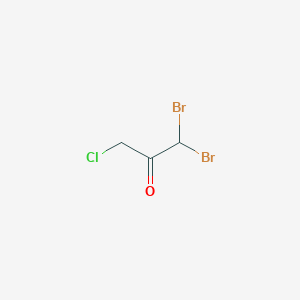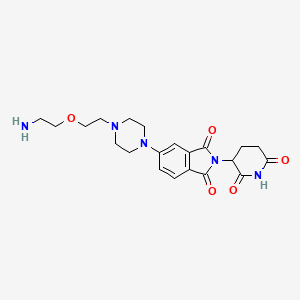
Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is a complex organic compound that belongs to the phthalocyanine family. Phthalocyanines are known for their intense color and stability, making them useful in various applications such as dyes, pigments, and catalysts. This compound is particularly notable for its unique structure, which includes eight amino groups attached to the phthalocyanine ring, enhancing its reactivity and functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a nickel salt. The reaction is carried out under high-temperature conditions, often in a solvent such as dimethylformamide (DMF) or 1-chloronaphthalene. The presence of a base, such as sodium or potassium carbonate, is essential to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different reduced states of the phthalocyanine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or nitric acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-phthalocyanine derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism by which Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine exerts its effects involves its interaction with molecular targets and pathways. The compound’s amino groups enhance its ability to bind to various substrates, facilitating catalytic reactions. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Nickel(II) phthalocyanine: Lacks the amino groups, resulting in different reactivity and applications.
Copper(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine: Similar structure but with copper instead of nickel, leading to different catalytic properties.
Zinc(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine: Similar structure but with zinc, affecting its electronic properties.
Uniqueness
Nickel(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is unique due to the presence of eight amino groups, which significantly enhance its reactivity and functionality compared to other phthalocyanine derivatives. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C32H24N16Ni |
|---|---|
Molecular Weight |
691.3 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine;nickel(2+) |
InChI |
InChI=1S/C32H24N16.Ni/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H,33-40H2;/q-2;+2 |
InChI Key |
FRNLBPSBTFOFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)N)N)N)N)C9=CC(=C(C=C94)N)N.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)

![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)
amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)



